Ethyl 2-amino-2-cyclobutylacetate hydrochloride is classified as an amino acid derivative. Its chemical structure includes an ethyl ester group attached to a cyclobutyl ring, along with an amino group. The compound is recognized by its CAS number 2173996-41-1 and has a molecular formula of CHClNO with a molecular weight of approximately 193.68 g/mol .
The synthesis of Ethyl 2-amino-2-cyclobutylacetate hydrochloride can be achieved through various methods, often involving the reaction of cyclobutanone derivatives with ethyl chloroacetate in the presence of amines. A typical synthetic pathway includes:
The molecular structure of Ethyl 2-amino-2-cyclobutylacetate hydrochloride can be described as follows:
The three-dimensional conformation plays a crucial role in its biological activity, influencing how it interacts with biological targets .
Ethyl 2-amino-2-cyclobutylacetate hydrochloride can participate in several chemical reactions:
These reactions are fundamental in synthetic organic chemistry, particularly in drug development processes .
The mechanism of action for Ethyl 2-amino-2-cyclobutylacetate hydrochloride primarily involves its interaction with biological receptors or enzymes. As an amino acid derivative, it may mimic natural amino acids, facilitating its incorporation into peptides or proteins. Its structural similarity to neurotransmitters allows it to influence neurotransmission processes, potentially affecting mood or cognitive functions.
Research indicates that compounds similar to Ethyl 2-amino-2-cyclobutylacetate may exhibit activity on specific receptors or pathways involved in neurological functions .
Ethyl 2-amino-2-cyclobutylacetate hydrochloride has several scientific applications:
The versatility of this compound makes it valuable in both academic research and industrial applications .
Enantioselective synthesis of cyclobutyl-containing compounds leverages chiral auxiliaries and catalysts to control stereochemistry. A prominent approach involves the alkylation of chiral glycine enolate synthons, where enantiomerically pure α-amino acid derivatives are constructed through stereoselective C–C bond formation [2]. This method employs chiral bicyclic lactams derived from phenylglycinol, which undergo reductive ring-opening to generate linear building blocks with defined stereocenters. For ethyl 2-amino-2-cyclobutylacetate, cyclobutylacetate integration occurs via nucleophilic addition to electrophilic cyclobutyl precursors, preserving enantiopurity through asymmetric induction [5].
Isothiourea organocatalysis provides another enantioselective route, enabling cooperative activation of arylacetic acid esters and iminium precursors. This strategy facilitates in situ generation of C(1)-ammonium enolates, which undergo stereocontrolled aminomethylation to form α-substituted-β-amino esters with up to 96:4 enantiomeric ratio [8]. Catalyst selection (e.g., benzotetramisole hydrochloride) and hemiaminal ether electrophiles critically influence stereoselectivity, as demonstrated in analogous syntheses of bioactive α-aryl-β-amino acid derivatives.
Table: Enantioselective Methods for Cyclobutyl-Acetate Synthesis
Method | Key Catalyst/Auxiliary | Stereocontrol Mechanism | Enantiomeric Ratio | ||
---|---|---|---|---|---|
Chiral Glycine Enolate | Phenylglycinol-derived lactam | Diastereoselective alkylation | >90:10 [2] | ||
Isothiourea Catalysis | Benzotetramisole hydrochloride | Cooperative Brønsted acid/Lewis base activation | Up to 96:4 [8] | ||
NHC-Mediated Aminomethylation | N-Heterocyclic carbene | Enolate-iminium coupling | Up to 97:3 [8] |
Industrial-scale production of cyclobutaneacetic acid precursors utilizes esterification under catalytic regimes. Batch processes employ acid-catalyzed (e.g., sulfuric acid) reactions between cyclobutylacetic acid and ethanol under reflux, achieving equilibrium conversion through water removal . Continuous flow reactors significantly enhance efficiency by minimizing reaction times and improving temperature control. Solid acid catalysts like sulfated tin oxide (SO~4~/SnO~2~) or Amberlyst-15 resin optimize this process, enabling 70–95% yields in esterification while facilitating catalyst recovery [3].
Hydrogenation steps for amino-group incorporation face mass transfer limitations in batch systems. Continuous hydrogenation reactors overcome this via pressurized flow chambers with immobilized metal catalysts, ensuring consistent H~2~ diffusion and reducing over-reduction byproducts. Process intensification studies demonstrate 3–5× productivity gains versus batch mode for analogous β-amino esters, attributed to precise residence time control and elimination of reaction scaling effects [3].
Configurational stability during amino-ester bond formation necessitates tailored protection schemes. N-Nosylation (o-nitrobenzenesulfonyl protection) preserves α-stereocenters during alkylation of cyclobutyl-derived amines, as demonstrated in macrocyclic amino ester syntheses [5]. The steric bulk of the nosyl group suppresses racemization during nucleophilic substitution at the α-carbon, enabling diastereomeric ratios >88:12 in cyclization steps.
Ring strain in cyclobutyl systems influences stereochemical outcomes. The constrained ring geometry elevates energy barriers for epimerization at the α-position, favoring retention of configuration during ester hydrolysis or aminolysis. Dynamic kinetic resolution under basic conditions remains impractical due to competing β-elimination; thus, mild deprotection protocols (e.g., thiophenol/cesium carbonate) are employed for final hydrochloride salt formation without racemization [5] [8].
Brønsted acids serve dual roles in synthesizing ethyl cyclobutylacetate intermediates: catalyzing esterification and stabilizing reactive electrophiles. Fischer esterification of cyclobutylacetic acid follows a PADPED mechanism (Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation), where sulfuric acid protonates the carbonyl oxygen, accelerating nucleophilic ethanol addition [6]. Equilibrium displacement toward ester formation requires azeotropic water removal (e.g., Dean-Stark apparatus) or 5–10× ethanol excess to achieve >95% conversion [6].
In aminomethylation, hydrochloric acid generates iminium ions from hemiaminal ethers while concurrently activating isothiourea catalysts as hydrochloride salts. This cooperative catalysis avoids exogenous bases that could promote racemization. For cyclobutylacetate derivatives, acid strength optimization prevents ring-opening side reactions; weaker acids (e.g., acetic acid) give incomplete iminium formation, while stronger acids (triflic acid) induce cyclobutane fragmentation [8].
Table: Acid Catalyst Performance in Esterification
Catalyst | Temperature | Reaction Time | Yield | Side Products | ||
---|---|---|---|---|---|---|
Sulfuric Acid (Homogeneous) | Reflux (78°C) | 8–12 hours | 85–90% | Diethyl ether (<3%) | ||
Amberlyst-15 (Heterogeneous) | 75°C | 2 hours | 92% | None detected [3] | ||
Sulfated Tin Oxide | 70°C | 3 hours | 89% | Ethyl levulinate (<5%) |
Cyclobutane ring instability presents primary scalability hurdles. High-temperature operations (>100°C) during ester purification (boiling point 177.6°C at 760 mmHg) risk electrocyclic ring-opening to butadienes, necessitating reduced-pressure distillation [9]. Continuous flow hydrogenation mitigates thermal degradation by enabling efficient heat transfer and shorter exposure to elevated temperatures.
Catalyst recycling limitations impede cost efficiency. Homogeneous acid catalysts (H~2~SO~4~) require neutralization and waste salt disposal, increasing environmental metrics. Heterogeneous alternatives (Amberlyst-15) suffer from mechanical fragmentation in stirred-tank reactors after 3–5 cycles [3]. Fixed-bed continuous flow systems address this by preserving catalyst integrity, extending usability to >20 cycles with <5% activity loss.
Supply chain vulnerabilities exist for cyclobutylacetic acid precursors. Low commercial availability (density 1.0±0.1 g/cm³; flash point 54.5°C) necessitates on-demand synthesis via [2+2] cycloaddition or ring contraction, increasing production complexity [9]. Just-in-time manufacturing combined with continuous processing minimizes intermediate stockpiling and decomposition risks.
Cost Analysis of Production Methods:
CAS No.: 355137-87-0
CAS No.: 5287-45-6
CAS No.: 13205-44-2
CAS No.: 94736-67-1
CAS No.: